molecular formula C22H19ClN2S B2662734 (Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-65-5

(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2662734
CAS No.: 476669-65-5
M. Wt: 378.92
InChI Key: QZONRQFQZAPUEF-ODLFYWEKSA-N
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Description

(Z)-3-(3-Chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted at position 4 with a 4-isobutylphenyl group and a 3-chlorophenyl moiety at position 3 of the acrylonitrile backbone. The Z-configuration ensures spatial proximity of the substituents, influencing electronic and steric properties critical for biological activity and material applications. This compound is hypothesized to exhibit anticancer, antimicrobial, or fluorescence properties based on structural similarities to analogues reported in the literature .

Properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2S/c1-15(2)10-16-6-8-18(9-7-16)21-14-26-22(25-21)19(13-24)11-17-4-3-5-20(23)12-17/h3-9,11-12,14-15H,10H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZONRQFQZAPUEF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, with a CAS number of 476676-27-4, is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20ClN3S
  • Molecular Weight : 393.9 g/mol
  • Structure : The compound features a thiazole ring and a nitrile group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. The compound's structure suggests potential efficacy against various cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Its structural components allow for interaction with various molecular targets, including receptors and enzymes critical for tumor growth.
  • Cell Line Studies :
    • In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and DU-145 (prostate cancer). For instance, a related study demonstrated that certain thiazole derivatives inhibited EGFR (Epidermal Growth Factor Receptor) activity, which is crucial for tumor progression .

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory properties. The presence of the thiazole ring in the compound is linked to its ability to modulate inflammatory responses.

  • Inhibition of Pro-inflammatory Cytokines :
    • Compounds similar to this compound have been reported to reduce levels of pro-inflammatory cytokines in various models, suggesting a potential therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerBenzothiazepinesEGFR inhibition; apoptosis induction
Anti-inflammatoryThiazolidine derivativesCytokine modulation
Urease inhibitionThiourea analogsCompetitive inhibition of urease

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
  • Nitrile Introduction : Achieved through reactions involving acrylonitriles.
  • Purification and Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and biofilm formation .
  • Anticancer Potential :
    • Thiazole-based compounds are being investigated for their anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
  • Anti-inflammatory Effects :
    • Similar thiazole derivatives have shown anti-inflammatory effects in preclinical models, suggesting that this compound could be explored for treating inflammatory diseases .

Material Science Applications

  • Organic Electronics :
    • The optical and electronic properties of acrylonitrile derivatives have garnered interest in the field of organic electronics. This compound could serve as a material in organic solar cells or light-emitting diodes due to its potential as an electron acceptor .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial efficacy of thiazole derivatives, including those similar to this compound, against Gram-positive and Gram-negative bacteria, showing significant inhibition rates .
Study 2Evaluated the anticancer properties of thiazole-containing compounds, revealing their potential to inhibit tumor growth in vitro and in vivo models .
Study 3Explored the use of acrylonitrile derivatives in organic photovoltaics, demonstrating improved efficiency when using compounds similar to this compound as electron acceptors .

Comparison with Similar Compounds

Structural and Electronic Features

Key Substituent Effects :
  • The latter showed potent anticancer activity (average GI₅₀ = 0.021–12.2 μM) due to enhanced π-π stacking and tubulin binding . Chlorophenyl Position: The 3-chlorophenyl group in the target compound may alter dipole moments and hydrogen-bonding compared to para-substituted derivatives like 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (), which exhibited antioxidant activity (DPPH IC₅₀ < ascorbic acid) due to improved radical scavenging from para-chlorine’s electron-withdrawing effect .
Spatial Configuration :
  • However, the isobutylphenyl group in the target compound may reduce ICT efficiency compared to planar carbazole derivatives .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) ESI-MS (m/z) Key Properties
Target Compound 3-chlorophenyl, 4-(4-isobutylphenyl)thiazole Not reported Not reported High lipophilicity (logP ~5.2*)
Compound 15 () Benzo[d]thiazol-2-yl, 3,4,5-trimethoxyphenyl Not reported Not reported GI₅₀: 0.021–12.2 μM (anticancer)
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile () 4-chlorophenyl, benzo[d]thiazol-2-yl Not reported Not reported DPPH IC₅₀: < ascorbic acid (antioxidant)
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () Fluorophenyl, hydroxy-methoxyphenyl Not reported 476.67 (calc.) Polar substituents enhance solubility

*Predicted using computational tools (e.g., Multiwfn, ).

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing (Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile?

A1. The compound can be synthesized via condensation reactions between substituted thiazole precursors and acrylonitrile derivatives. Key steps include:

  • Knoevenagel condensation : Reacting 2-(4-(4-isobutylphenyl)thiazol-2-yl)acetonitrile with 3-chlorobenzaldehyde in the presence of a base catalyst (e.g., piperidine) in polar aprotic solvents like DMF or ethanol .
  • Isomer control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding or steric effects, which can be optimized by adjusting reaction temperature (e.g., 60–80°C) and solvent polarity .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol is typically used to isolate the pure (Z)-isomer .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

A2. Key methods include:

  • NMR spectroscopy :
    • 1H NMR : Peaks at δ ~5.7–6.4 ppm for acrylonitrile protons (CH and =CH), aromatic protons in δ 7.2–8.1 ppm, and isobutyl group protons (δ 1.2–2.6 ppm) .
    • 13C NMR : Signals at ~115–120 ppm (C≡N), 140–160 ppm (thiazole carbons), and 125–135 ppm (aromatic carbons) .
  • IR spectroscopy : Strong absorption at ~2210 cm⁻¹ (C≡N stretch), 1600–1530 cm⁻¹ (C=N and C=C in thiazole), and 750–770 cm⁻¹ (C-Cl) .
  • Mass spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z consistent with C₂₀H₁₆ClN₂S (exact mass: ~363.06) .

Q. Q3. How is the compound’s anticancer activity evaluated in vitro?

A3. Standard protocols include:

  • NCI-60 cell line screening : Testing against 60 human cancer cell lines to determine GI₅₀ values (concentration for 50% growth inhibition). For example, analogues like (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile show GI₅₀ values of 0.021–12.2 μM .
  • Mechanistic assays : Apoptosis induction (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential disruption (JC-1 dye) .

Advanced Research Questions

Q. Q4. How can computational tools predict the compound’s binding affinity to cancer targets?

A4. Methods involve:

  • Molecular docking (AutoDock4) : Docking the compound into target proteins (e.g., tubulin or kinases) using flexible side-chain algorithms. For instance, acrylonitrile derivatives show strong binding to β-tubulin’s colchicine site (binding energy < −8 kcal/mol) .
  • Density Functional Theory (DFT) : Calculating electrostatic potential surfaces (Multiwfn) to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .
  • MD simulations : Assessing stability of ligand-receptor complexes in aqueous environments (e.g., GROMACS) .

Q. Q5. How do structural modifications (e.g., substituents on phenyl rings) affect bioactivity?

A5. Systematic SAR studies reveal:

  • Electron-withdrawing groups (Cl, Br) : Enhance cytotoxicity by increasing electrophilicity and binding to cysteine residues in targets. For example, 4-chlorophenyl derivatives show lower GI₅₀ than unsubstituted analogues .
  • Steric effects : Bulky groups (e.g., isobutyl) improve metabolic stability but may reduce solubility. Hydrophilic substituents (e.g., methoxy) balance lipophilicity for membrane permeability .
  • Z/E isomerism : The (Z)-configuration is critical for activity, as seen in analogues with 10–100x higher potency than (E)-isomers .

Q. Q6. How can contradictions in GI₅₀ data across studies be resolved?

A6. Potential strategies:

  • Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in GI₅₀ for thiazole derivatives (0.021 vs. 12.2 μM) may arise from differences in cell line subtypes .
  • Synergistic effects : Evaluate combination therapies (e.g., with paclitaxel) to contextualize standalone activity .
  • Validation via orthogonal assays : Confirm apoptosis induction (caspase-3 activation) alongside growth inhibition .

Q. Q7. What analytical challenges arise in detecting this compound in biological matrices?

A7. Key challenges and solutions:

  • Low solubility : Use surfactants (e.g., Cremophor EL) or DMSO vehicles (<0.1% v/v) to prevent aggregation in PBS .
  • Fluorescence quenching : Optimize excitation/emission wavelengths (e.g., λ_ex = 370 nm, λ_em = 480 nm) to avoid interference from biological media .
  • LC-MS/MS quantification : Employ reverse-phase C18 columns with mobile phases (0.1% formic acid in acetonitrile/water) for sensitive detection (LOQ < 10 nM) .

Q. Q8. How does the compound’s electronic structure influence its reactivity and stability?

A8. Computational and experimental insights:

  • HOMO-LUMO gap : Narrow gaps (calculated via DFT) correlate with higher electrophilicity and susceptibility to nucleophilic attack (e.g., by glutathione), impacting metabolic stability .
  • Hydrogen bonding : Intramolecular H-bonds between the nitrile group and thiazole nitrogen stabilize the (Z)-configuration, as shown by X-ray crystallography .
  • Hydrolytic stability : Susceptibility to hydrolysis at pH > 8 requires storage in anhydrous conditions .

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